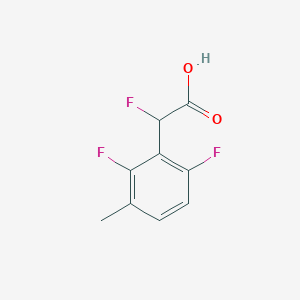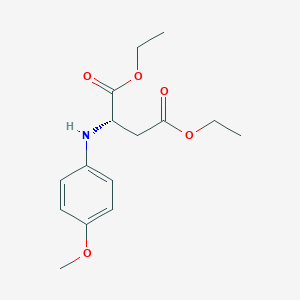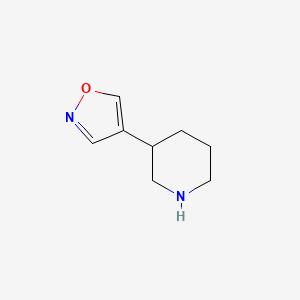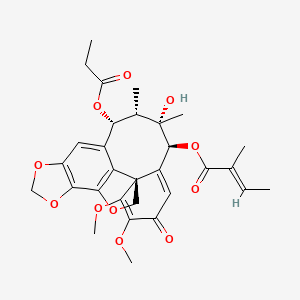
HeteroclitalignanC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroclitalignan C is a naturally occurring compound isolated from the stems of Kadsura heteroclita, a plant known for its medicinal properties. This compound belongs to the class of lignans, which are a group of phenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heteroclitalignan C involves several steps, starting from simple phenolic compounds. The synthetic route typically includes the dimerization of these phenolic compounds to form the dibenzocyclooctadiene structure characteristic of lignans. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Heteroclitalignan C is less common due to its natural abundance in Kadsura heteroclita. extraction methods from the plant material involve solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Heteroclitalignan C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Heteroclitalignan C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and synthesis of lignans.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of Heteroclitalignan C involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting the growth of pathogens.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth
Comparison with Similar Compounds
Heteroclitalignan C can be compared with other lignans such as:
Heteroclitalignan A and B: These compounds also isolated from , share similar structural features but differ in their specific biological activities.
Kadsurarin and Kadsulignan E: Known for their antioxidant and anti-inflammatory properties, these lignans are also derived from the same plant source
Properties
Molecular Formula |
C30H34O11 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-12-propanoyloxy-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H34O11/c1-8-14(3)28(33)41-26-17-11-18(31)23(35-6)27(36-7)30(17)12-37-25-21(30)16(10-19-24(25)39-13-38-19)22(40-20(32)9-2)15(4)29(26,5)34/h8,10-11,15,22,26,34H,9,12-13H2,1-7H3/b14-8+/t15-,22+,26-,29-,30-/m0/s1 |
InChI Key |
KEOVUHLWGGQWOT-CPCHWGSMSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |
Canonical SMILES |
CCC(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239660.png)
![5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15239668.png)
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
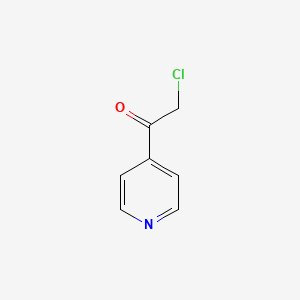
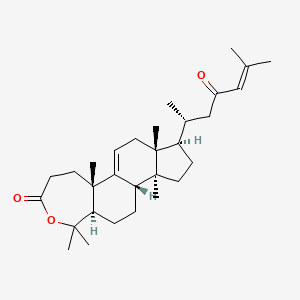
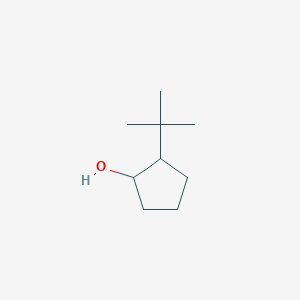
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
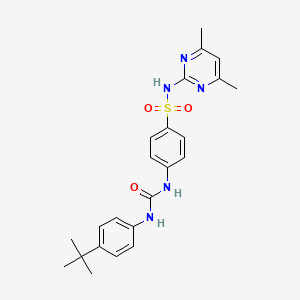
![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)
